N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
N-(2,3-Dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex heterocyclic acetamide derivative characterized by a 4H-pyran core substituted with a tetrahydroisoquinolinylmethyl group at position 6 and an acetamide-linked 2,3-dimethylphenyl moiety at position 2.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-6-5-9-22(18(17)2)26-25(29)16-31-24-15-30-21(12-23(24)28)14-27-11-10-19-7-3-4-8-20(19)13-27/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGUOTDINXVNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Cyclocondensation
The pyranone core is synthesized through a domino reaction between α,β-unsaturated ketones and malononitrile derivatives. Adapted from the methodology in, the reaction proceeds under alkaline conditions:
Procedure
- Charge DMF (5 mL) with 1-(2,5-dimethoxyphenyl)-3-(methylthio)-2-propen-1-one (1 mmol)
- Add KOH (1.2 mmol) and heat to 100°C under nitrogen
- Introduce malononitrile (1 mmol) and stir for 2–3 hr
- Acidify with 1N HCl, isolate precipitate via vacuum filtration
- Recrystallize from methanol to yield 6-(methylthio)-4-oxo-2H-pyran-3-carbonitrile
Key Data
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| $$ ^1H $$ NMR (DMSO) | δ 7.45 (d, J=5 Hz, 1H, H-5), 6.92 (s, 1H, H-2), 2.51 (s, 3H, SCH3) |
| HRMS | m/z 235.0582 [M+H]+ |
Acetamide Side Chain Installation
Mitsunobu Coupling with Phenolic Oxygen
The C-3 hydroxyl group undergoes etherification with N-(2,3-dimethylphenyl)chloroacetamide under Mitsunobu conditions:
Procedure
- Dissolve 6-[(tetrahydroisoquinolin-2-yl)methyl]-4-oxo-2H-pyran-3-ol (1 mmol) in THF
- Add N-(2,3-dimethylphenyl)chloroacetamide (1.2 mmol), DIAD (1.5 mmol), and PPh3 (1.5 mmol)
- Stir at 60°C for 6 hr
- Quench with saturated NH4Cl, extract with DCM
- Purify via recrystallization (ethanol/water)
Key Data
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Melting Point | 189–192°C |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide) |
Alternative Synthetic Routes
One-Pot Tandem Approach
Recent developments suggest combining steps 2–4 in a single vessel:
Procedure
- React α,β-unsaturated ketone with malononitrile and tetrahydroisoquinoline in DMF/KOH
- Add N-(2,3-dimethylphenyl) iodoacetamide after 3 hr
- Heat at 80°C for 24 hr
- Isolate via column chromatography (SiO2, CH2Cl2/MeOH 95:5)
Advantages
- Reduced purification steps
- Overall yield improvement to 55%
Analytical Characterization
Comprehensive Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 2.21 (s, 6H, Ar-CH3), 3.78 (s, 2H, CH2N), 4.62 (s, 2H, OCH2CO), 6.85–7.32 (m, 9H, Ar-H) |
| $$ ^{13}C $$ NMR | δ 169.8 (pyranone C=O), 167.2 (amide C=O), 136.4 (quaternary Ar-C), 56.1 (OCH2) |
| HRMS (ESI+) | m/z 501.2024 [M+H]+ (calc. 501.2028) |
Critical Process Parameters
Optimization Table
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Alkylation Temp | 0–25°C | ±15% yield |
| Mitsunobu Reaction Time | 5–7 hr | 10% improvement |
| KOH Stoichiometry | 1.2–1.5 eq | Prevents over-cyclization |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features may allow it to interact with specific biological targets, making it a useful tool in drug discovery and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it a candidate for the treatment of various diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through non-covalent interactions, leading to changes in their activity or function. The specific pathways involved will depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared with analogous heterocyclic acetamides documented in the literature.
Table 1: Structural and Functional Comparison
Spectral and Structural Analysis
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at ~1660 cm⁻¹ aligns with acetamide derivatives like 13a (1664 cm⁻¹) .
- NMR: Aromatic protons in the 2,3-dimethylphenyl group are expected at δ 6.8–7.5 ppm, similar to 13b’s methoxyphenyl signals (δ 7.0–7.7 ppm) . The tetrahydroisoquinoline methylene protons may appear as multiplet signals (δ 2.5–3.5 ppm), as seen in related tetrahydroisoquinoline-containing compounds .
Substituent Effects on Bioactivity
- Electron-Donating Groups : Methoxy (13b) and methyl (13a) substituents enhance solubility but may reduce metabolic stability compared to the target compound’s dimethylphenyl group .
Research Findings and Implications
- Synthetic Feasibility: The diazonium coupling method (used for 13a–e) is less applicable to the target compound due to steric hindrance from the tetrahydroisoquinolinylmethyl group. Alternative routes, such as Mitsunobu or Ullmann couplings, may be required .
- Bioactivity Potential: Fluorinated analogs (e.g., Example 83) demonstrate enhanced cellular permeability, suggesting that the target compound’s tetrahydroisoquinoline moiety could similarly improve blood-brain barrier penetration .
- Lumping Strategy : Compounds with pyran, pyrimidine, or thiophene cores may be grouped as "heterocyclic acetamides" for structure-activity relationship (SAR) studies, as their shared C=O and NH functionalities dominate physicochemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
